1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
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Overview
Description
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound that combines structural motifs of isoquinoline, thiophene, and phenylurea
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multi-step reactions:
Preparation of the isoquinolinyl moiety: : Starting with a suitable isoquinoline precursor, the compound undergoes a reduction reaction to introduce the 3,4-dihydroisoquinoline ring.
Formation of the thiophenyl ethyl linkage: : This involves the coupling of the isoquinolinyl moiety with a thiophene derivative under conditions such as Pd-catalyzed cross-coupling reactions.
Introduction of the phenylurea group: : Finally, the coupling of the intermediate with 2,3-dimethoxyphenylisocyanate forms the desired urea linkage.
Industrial Production Methods:
In an industrial setting, the production process is scaled up using continuous flow reactors that ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) are employed for cross-coupling steps, and purification typically involves recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones in the thiophene ring.
Reduction: : Reduction with reagents like lithium aluminium hydride can target the urea group.
Substitution: : Nucleophilic substitution reactions can occur on the phenyl ring, often facilitated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide in the presence of acetic acid.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amine derivatives.
Substitution: : Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of other complex organic molecules.
Acts as a ligand in coordination chemistry.
Biology:
Explored for its potential as a pharmacophore in drug design, especially for neurological and anti-cancer drugs.
Medicine:
Investigated for its inhibitory activity against specific enzymes related to diseases.
Possesses potential anti-inflammatory and analgesic properties.
Industry:
Utilized in the development of novel materials with unique electronic properties.
Applied in the synthesis of specialty polymers.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function. The compound's structural motifs allow it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, facilitating its biological activity.
Comparison with Similar Compounds
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thien-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(fur-3-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea
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Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-29-22-9-5-8-20(23(22)30-2)26-24(28)25-14-21(19-11-13-31-16-19)27-12-10-17-6-3-4-7-18(17)15-27/h3-9,11,13,16,21H,10,12,14-15H2,1-2H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPQVBVOSKRNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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